

# NVP-BSK805 In Vivo Dosing for Mouse Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B609688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective JAK2 inhibitor, **NVP-BSK805**, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

## Quantitative Data Summary

The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of **NVP-BSK805** in mice.

Table 1: In Vivo Dosing Regimens and Efficacy of **NVP-BSK805** in Mouse Models

Mouse Model	Administration Route	Dosage	Dosing Frequency	Vehicle	Observed Effects	Reference
Esophageal Squamous Cell Carcinoma (ESCC) Xenograft (BALB/c nude mice)	Oral Gavage	30 mg/kg	Daily for 11 consecutive days	0.1% DMSO	In combination with radiation, significantly delayed tumor growth. Alone, it had no significant effect on tumor growth compared to the control group.[1]	[1]
Ba/F3 JAK2V617 F Cell-Driven Leukemic Model (SCID beige mice)	Oral Gavage	150 mg/kg	Single dose	NMP/PEG 300/Solutol HS15 (5/80/15%)	Blocked STAT5 phosphorylation, suppressed splenomegaly, and reduced leukemic cell spreading.[2]	[2]

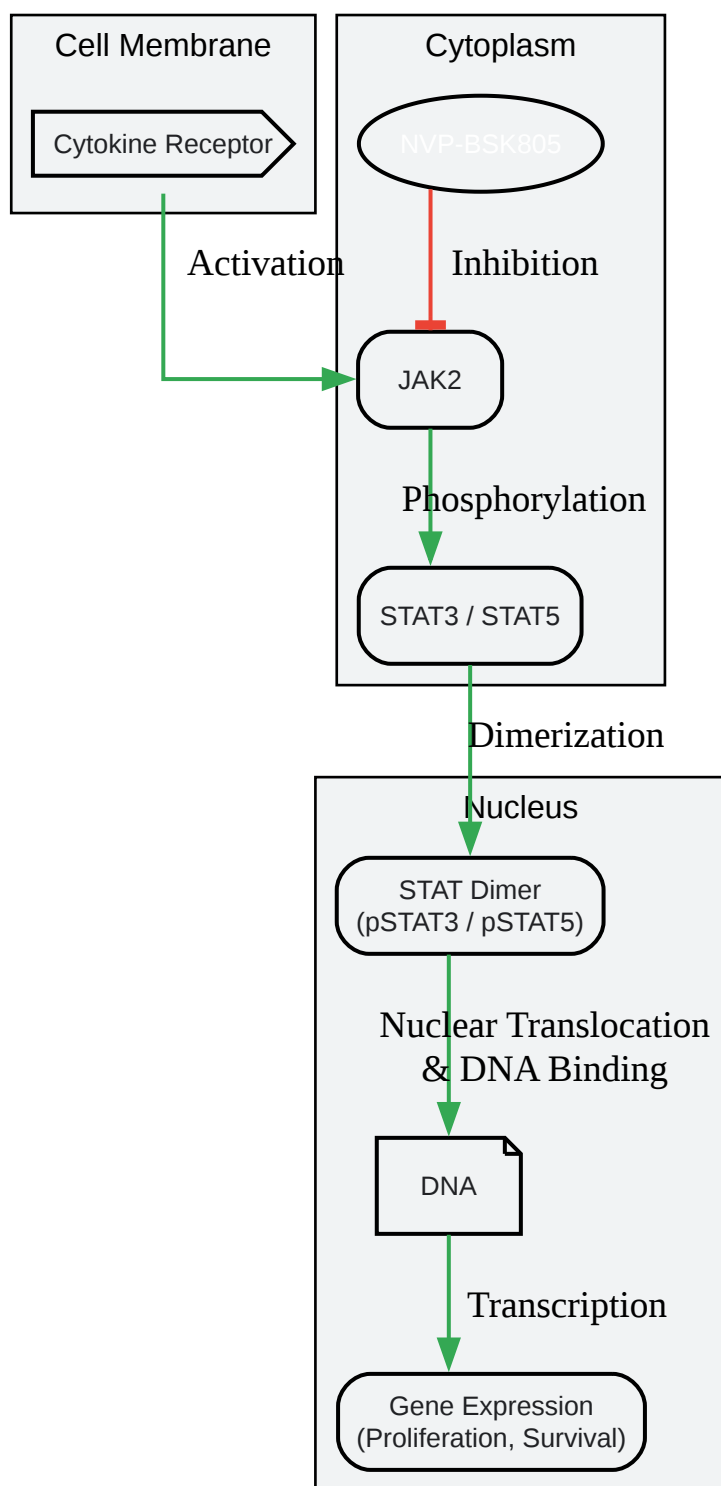
rhEpo-Induced Polycythemia (BALB/c mice)	Oral Gavage	50, 75, and 100 mg/kg	Daily	Not specified	Suppressed rhEpo-mediated polycythemia and splenomegaly.[2][3]
Metabolic Study (C57BL/6J mice)	Intraperitoneal (IP) Injection	0.03 mg in 0.1 mL	Daily for 10 days, then twice daily for a total of 21 days	DMSO	Increased fat mass and feed efficiency without altering food intake or body weight.[4]
Metabolic Study (C57BL/6J mice)	Intracerebroventricular (ICV) Injection	3.12 µg/µL in 1 µL	Once a week for 3 weeks	DMSO	Increased fat mass.[4]
Leptin Action Study (C57BL/6J mice)	Intracerebroventricular (ICV) Injection	1.5 µg in 1 µL	Single dose	DMSO	Prevented leptin-induced decrease in food intake and body weight by impeding hypothalamic STAT3 phosphorylation.[4]

Table 2: Pharmacokinetic Parameters of **NVP-BSK805** in Mice

Parameter	Value	Administration Route	Mouse Strain	Reference
Half-life	Long	Oral	Not specified	[5]
Oral Bioavailability	Good	Oral	Not specified	[5]

## Signaling Pathway

**NVP-BSK805** is a potent and selective inhibitor of Janus kinase 2 (JAK2).[5] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] This blockade disrupts the signaling cascade responsible for cell proliferation, differentiation, and survival in various biological processes and diseases, including myeloproliferative neoplasms and some solid tumors.[5]



[Click to download full resolution via product page](#)

Caption: **NVP-BSK805** inhibits JAK2, blocking STAT3/5 phosphorylation and subsequent gene expression.

## Experimental Protocols

The following are detailed protocols for the preparation and administration of **NVP-BSK805** for in vivo mouse studies based on published literature.

### Formulation of NVP-BSK805 for Administration

#### A. Oral Gavage Formulation (Aqueous Suspension)

This formulation is suitable for studies requiring daily oral administration.

- Materials:
  - **NVP-BSK805** powder
  - Dimethyl sulfoxide (DMSO)
  - Sterile water or 0.9% saline
- Procedure:
  - Prepare a 0.1% DMSO solution in sterile water or saline. For example, add 10  $\mu$ L of DMSO to 9.99 mL of sterile water.
  - Weigh the required amount of **NVP-BSK805** powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200  $\mu$ L gavage volume).
  - Create a slurry by adding a small volume of the 0.1% DMSO vehicle to the **NVP-BSK805** powder and vortex thoroughly.
  - Gradually add the remaining vehicle to the slurry while continuously vortexing or sonicating to ensure a homogenous suspension.
  - Prepare fresh daily before administration.

#### B. Oral Gavage Formulation (Solution)

This formulation is suitable for achieving a solution for oral delivery.

- Materials:
  - **NVP-BSK805** powder
  - N-Methyl-2-pyrrolidone (NMP)
  - Polyethylene glycol 300 (PEG300)
  - Solutol HS15
- Procedure:
  - Prepare a vehicle solution of NMP, PEG300, and Solutol HS15 in a 5:80:15 ratio by volume.
  - Weigh the appropriate amount of **NVP-BSK805** powder.
  - Dissolve the **NVP-BSK805** in the vehicle solution by vortexing and/or sonication until fully dissolved.
  - This formulation has been used for single high-dose administration.[\[2\]](#)

### C. Intraperitoneal Injection Formulation

This formulation is suitable for intraperitoneal administration.

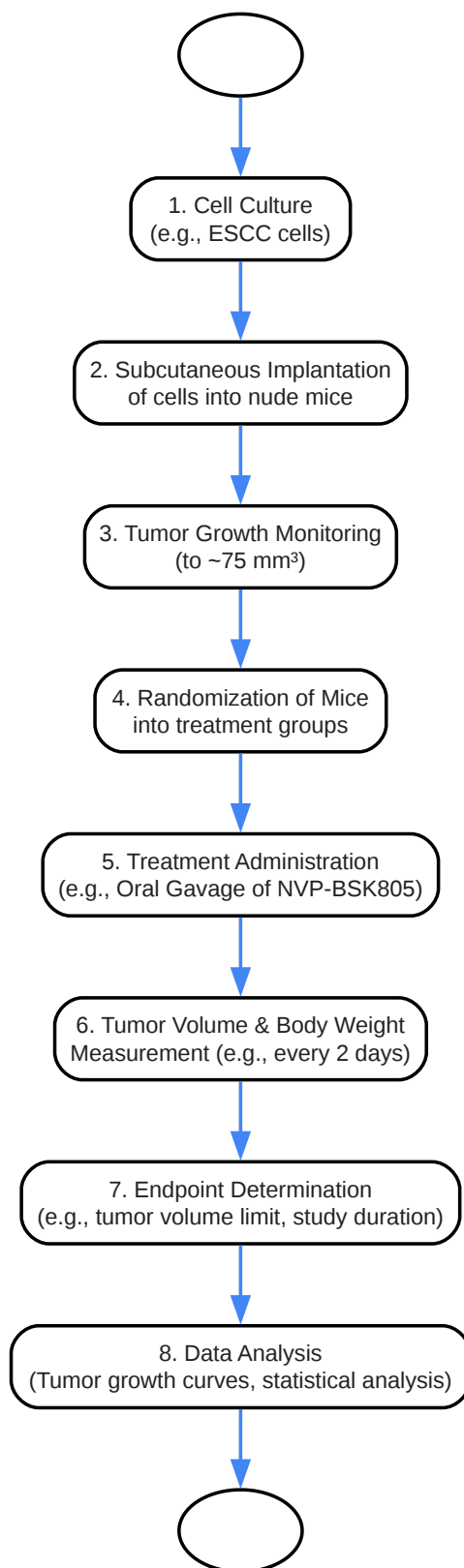
- Materials:
  - **NVP-BSK805** powder
  - Dimethyl sulfoxide (DMSO)
- Procedure:
  - Dissolve **NVP-BSK805** in 100% DMSO to the desired concentration (e.g., 0.3 mg/mL for a 0.03 mg dose in a 0.1 mL injection volume).[\[4\]](#)
  - Ensure the solution is clear before administration.

- Prepare fresh for each set of injections.

## Experimental Workflow for Efficacy Studies in Xenograft Mouse Models

This workflow outlines a typical study to evaluate the efficacy of **NVP-BSK805** in a subcutaneous tumor model.





[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo efficacy study of **NVP-BSK805** in a xenograft mouse model.

## Protocol for Oral Gavage Administration

- **Animal Restraint:** Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
- **Gavage Needle Insertion:** Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.
- **Substance Administration:** Once the needle is correctly placed in the stomach, slowly administer the **NVP-BSK805** formulation.
- **Post-Administration Monitoring:** Briefly monitor the animal to ensure there are no signs of distress or aspiration.

## Protocol for Intraperitoneal (IP) Injection

- **Animal Restraint:** Securely restrain the mouse to expose the abdomen.
- **Injection Site:** Locate the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
- **Needle Insertion:** Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
- **Aspiration:** Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
- **Injection:** Slowly inject the **NVP-BSK805** solution.
- **Post-Injection Monitoring:** Return the mouse to its cage and monitor for any adverse reactions.

## Important Considerations

- **Vehicle Selection:** The choice of vehicle can impact drug solubility, stability, and bioavailability. It is crucial to test the tolerability of the vehicle in a small cohort of animals before initiating a large-scale study.

- **Animal Welfare:** All animal procedures should be performed in accordance with institutional guidelines and regulations. Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
- **Dose-Response Studies:** It is recommended to perform dose-response studies to determine the optimal therapeutic dose of **NVP-BSK805** for a specific mouse model and disease context.
- **Pharmacodynamic Readouts:** To confirm target engagement, it is advisable to collect tissue samples (e.g., tumor, spleen, bone marrow) at various time points after dosing to assess the phosphorylation status of STAT proteins via methods such as Western blotting or immunohistochemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NVP-BSK805 In Vivo Dosing for Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609688#nvp-bsk805-in-vivo-dosing-for-mouse-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)